molecular formula C13H11BrClNO2S B14534169 N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide CAS No. 62551-69-3

N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide

Cat. No.: B14534169
CAS No.: 62551-69-3
M. Wt: 360.65 g/mol
InChI Key: WUENQAXGJXBDJD-UHFFFAOYSA-N
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Description

N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide is unique due to the presence of both the hydroxy methyl group and the thiophene ring, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62551-69-3

Molecular Formula

C13H11BrClNO2S

Molecular Weight

360.65 g/mol

IUPAC Name

N-[3-[(2-bromophenyl)-hydroxymethyl]thiophen-2-yl]-2-chloroacetamide

InChI

InChI=1S/C13H11BrClNO2S/c14-10-4-2-1-3-8(10)12(18)9-5-6-19-13(9)16-11(17)7-15/h1-6,12,18H,7H2,(H,16,17)

InChI Key

WUENQAXGJXBDJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(SC=C2)NC(=O)CCl)O)Br

Origin of Product

United States

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